In Vivo Antitumor Efficacy: Superior Xenograft Volume Reduction vs. Mycophenolate Mofetil (MMF)
In a head-to-head in vivo comparison using SK-Mel-103 and SK-Mel-28 melanoma xenograft mouse models, Angustmycin A (Decoyinine) demonstrated substantially greater tumor growth inhibition than the alternative GMPS inhibitor mycophenolate mofetil (MMF) [1]. In the SK-Mel-103 model, a 10-day intraperitoneal regimen of Angustmycin A (120 mg/kg) reduced xenograft volume by 36%, whereas MMF (30 mg/kg) yielded only a 19% reduction [1]. In the SK-Mel-28 model, the differential was even more pronounced: after 27 days, Angustmycin A treatment resulted in a 62% volume reduction compared to just 30% with MMF [1].
| Evidence Dimension | Xenograft Tumor Volume Reduction |
|---|---|
| Target Compound Data | SK-Mel-103: 36% (10-day regimen); SK-Mel-28: 62% (27-day regimen) at 120 mg/kg i.p. |
| Comparator Or Baseline | Mycophenolate Mofetil (MMF): SK-Mel-103: 19%; SK-Mel-28: 30% at 30 mg/kg i.p. |
| Quantified Difference | SK-Mel-103: 1.9-fold greater reduction; SK-Mel-28: 2.1-fold greater reduction |
| Conditions | Subcutaneous xenograft in SCID mice; once tumors reached ~100 mm³, daily i.p. injections; measured every other day. |
Why This Matters
This direct comparison provides quantitative justification for selecting Angustmycin A over MMF in preclinical melanoma studies where maximal tumor growth inhibition is required.
- [1] Bianchi-Smiraglia, A., Wawrzyniak, J. A., et al. (2015). Pharmacological targeting of guanosine monophosphate synthase suppresses melanoma cell invasion and tumorigenicity. Cell Death & Differentiation, 22(11), 1858–1864. View Source
